6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-24-15-7-4-13(5-8-15)18-19(21-11-16-3-2-10-25-16)23-12-14(20)6-9-17(23)22-18/h4-9,12,16,21H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNETDCHOFLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Imidazo[1,2-a]Pyridine Core
The foundational step in synthesizing the target compound involves constructing the imidazo[1,2-a]pyridine scaffold. A validated method involves the reaction of 2-amino-5-bromopyridine with 40% monochloroacetaldehyde aqueous solution in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds in ethanol or methanol at 25–50°C for 2–24 hours, yielding 6-bromoimidazo[1,2-a]pyridine as the primary product.
Critical Parameters :
- Solvent Selection : Ethanol and methanol enhance reaction homogeneity and facilitate cyclization.
- Base Optimization : Sodium bicarbonate minimizes side reactions compared to stronger bases like sodium hydroxide.
- Temperature Control : Prolonged heating at 50°C improves yield (72% reported).
This step establishes the bromine substituent at position 6 and the imidazo[1,2-a]pyridine core, which is pivotal for subsequent functionalization.
Amination at Position 3
Direct amination at position 3 is achieved through Buchwald-Hartwig coupling , leveraging methodologies from similar imidazo[1,2-a]pyridine syntheses. Using [(oxolan-2-yl)methylamine] as the nucleophile and a palladium-Xantphos catalyst system, the reaction proceeds in toluene or dioxane at 100–120°C. This method avoids intermediate functionalization steps and achieves yields up to 98%.
Alternative Pathway :
- Reductive Amination : If a ketone intermediate is generated at position 3, reductive amination with (oxolan-2-yl)methylamine and sodium borohydride in methanol can yield the desired product. This approach is less common but viable for substrates sensitive to palladium catalysis.
Alkylation with (Oxolan-2-yl)Methyl Group
For substrates pre-functionalized with a primary amine at position 3, alkylation with (oxolan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the final substituent. The reaction is conducted at 60–80°C for 6–12 hours, followed by purification via recrystallization or column chromatography.
Optimization Insights :
- Solvent Polarity : Polar aprotic solvents like DMF enhance nucleophilicity of the amine.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to amine minimizes di-alkylation byproducts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents such as alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations at Position 3 (Amine Group)
Substituent Variations at Position 2 (Aryl Group)
Key Insight: The 4-methoxyphenyl group in the target compound provides a balance of electron-donating effects and moderate solubility, contrasting with electron-withdrawing bromophenyl (KOXGEM) or non-polar substituents.
Impact of Bromine at Position 6
Key Insight: Bromine’s moderate electronegativity and steric bulk make it preferable for target engagement compared to polar (nitro) or hydrophilic (amino) groups.
Biological Activity
6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the bromine atom and methoxyphenyl group may enhance its interaction with biological targets.
Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit kinase inhibition properties. Kinases are critical in various signaling pathways involved in cell proliferation and survival. The specific mechanism by which this compound exerts its effects may involve:
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell cycle progression and apoptosis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in Table 1.
| Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | 5.4 | |
| Antimicrobial Activity | Staphylococcus aureus | 12.0 | |
| Anti-inflammatory Activity | LPS-stimulated macrophages | 8.5 |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5.4 µM, suggesting potent anticancer properties.
- Antimicrobial Properties : Another study focused on the antimicrobial effects against common pathogens such as Staphylococcus aureus. The compound demonstrated an IC50 value of 12 µM, indicating effective antimicrobial activity.
- Anti-inflammatory Effects : Research involving LPS-stimulated macrophages showed that the compound could reduce inflammation markers significantly at an IC50 of 8.5 µM, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What in vitro models are suitable for assessing neuroprotective activity?
- Methodology :
- SH-SY5Y Neuronal Cells : Treat with compound (1–10 μM) and induce oxidative stress (H2O2). Measure viability via MTT assay and ROS levels using DCFH-DA .
- Microglial BV-2 Cells : Evaluate anti-inflammatory effects by quantifying TNF-α suppression via ELISA after LPS stimulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
